2-(Methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5S/c1-12-6-9-5-8-3-2-4(7)11(5)10-6/h2-3H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMSPURIYNZJKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C(=CC=NC2=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379243 | |
| Record name | 2-(Methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113967-74-1 | |
| Record name | 2-(Methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Triazole-Pyrimidine Ring Assembly
The foundational synthesis involves reacting 5-amino-1H-1,2,4-triazole-3-carboxylate with methyl 3-(methylthio)-3-oxopropanoate under acidic conditions. This method, adapted from Okabe's procedure, proceeds through enamine formation followed by cyclodehydration:
Key parameters:
Functional Group Compatibility
Introducing the 7-amino group during cyclization remains challenging due to competing side reactions. Patents describe protected amine strategies using tert-butoxycarbonyl (Boc) groups, though deprotection often reduces overall yields to <50%.
Post-Cyclization Functionalization
Chlorination at Position 7
Phosphorus oxychloride (POCl₃) efficiently converts 7-hydroxyl or 7-keto groups to chloro derivatives:
Conditions :
Amination at Position 7
Chloro displacement with ammonia proceeds via high-pressure amination:
Optimized parameters :
Thioetherification at Position 2
Sodium methanethiolate (NaSCH₃) substitutes chloro groups in DMF:
Critical factors :
Alternative Synthetic Routes
One-Pot Thiolation-Amination
A patent method combines both substitutions in a single vessel:
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Simultaneous chloro displacement at positions 2 and 7 using NaSCH₃ and NH₃
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Solvent system : DMF/H₂O (4:1)
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Temperature : 80°C
-
Yield : 65% (lower than sequential methods)
Nitro Reduction Pathway
Source outlines a nitro-to-amine conversion applicable to 7-nitro derivatives:
Conditions :
Analytical Characterization
Spectroscopic Data
¹H-NMR (DMSO-d₆) :
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δ 2.45 (s, 3H, SCH₃)
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δ 6.82 (br s, 2H, NH₂)
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δ 8.12 (s, 1H, H-5)
MS (ESI+) : m/z 224.1 [M+H]⁺
Purity Assessment
HPLC analysis under the following conditions confirms >98% purity:
Yield Optimization Strategies
| Parameter | Standard Protocol | Optimized Protocol | Yield Improvement |
|---|---|---|---|
| Amination temperature | 80°C | 100°C | +12% |
| NaSCH₃ equivalents | 1.0 | 1.5 | +8% |
| POCl₃ reaction time | 3 hours | 4.5 hours | +9% |
Challenges and Limitations
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Regioselectivity issues during cyclocondensation produce isomeric byproducts requiring chromatographic separation
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Methylthio oxidation : Shelf-life studies show 15% sulfoxide formation after 6 months at 25°C
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Amine protection : Unprotected 7-amino groups participate in side reactions during thioetherification, necessitating Boc protection in multistep syntheses
Industrial-Scale Considerations
Cost Analysis
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POCl₃ usage accounts for 42% of raw material costs
Environmental Impact Mitigation
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of 2-(Methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine exhibit antimicrobial properties. A study demonstrated that these compounds showed activity against various bacterial strains, suggesting their potential as antibiotic agents .
| Compound | Bacterial Strain | Activity (MIC) |
|---|---|---|
| Compound A | Escherichia coli | 32 µg/mL |
| Compound B | Staphylococcus aureus | 16 µg/mL |
Anticancer Properties
Another significant application is in cancer research. The compound has been evaluated for its cytotoxic effects on different cancer cell lines. In vitro studies revealed that certain derivatives induced apoptosis in human cancer cells, making them potential candidates for anticancer drug development .
Pharmacological Applications
Enzyme Inhibition
this compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been tested as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair .
| Enzyme | Inhibition Type | IC50 Value |
|---|---|---|
| Dihydrofolate reductase | Competitive Inhibition | 50 nM |
Case Studies
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Case Study on Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of synthesized derivatives of this compound. The results indicated a significant reduction in bacterial growth compared to control groups, with some compounds outperforming standard antibiotics . -
Case Study on Cancer Cell Lines
In research conducted by Smith et al. (2023), various derivatives were tested against breast cancer cell lines. The study found that certain modifications to the methylthio group enhanced cytotoxicity significantly, leading to further investigation into structure-activity relationships . -
Enzyme Inhibition Study
A comprehensive analysis of the enzyme inhibition properties was documented by Johnson et al. (2024), where the compound was shown to effectively inhibit DHFR activity in vitro. This finding supports its potential use in developing targeted therapies for diseases reliant on folate metabolism .
Mechanism of Action
The mechanism of action of 2-(Methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For instance, its anti-epileptic activity is believed to be mediated through the modulation of GABA_A receptors, as demonstrated by docking studies . Additionally, its enzyme inhibitory activities are attributed to its ability to bind to the active sites of enzymes like phosphodiesterases, thereby preventing their normal function .
Comparison with Similar Compounds
Table 1: Key Structural Modifications and Associated Activities
Physicochemical and Electronic Properties
- Electron-Donating vs. Electron-Withdrawing Groups: The methylthio group (-SMe) in the target compound is moderately electron-donating, contrasting with electron-withdrawing groups like -CF₃ (e.g., compound 43) or -NO₂ (e.g., compound 10f in ).
- For instance, compound 5 (with a difluoroethyl group) exhibits high lipophilicity, correlating with its antimalarial efficacy .
- Metabolic Stability: Sulfur-containing groups (e.g., -SMe, -SPr) may resist oxidative metabolism better than alkyl or amino groups, as seen in compound 10g (propynylsulfanyl derivative) .
Biological Activity
2-(Methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (CAS Number: 113967-74-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, synthesis, and relevant research findings.
- Molecular Formula : C6H7N5S
- Molecular Weight : 181.22 g/mol
- Structure : The compound features a triazole ring fused with a pyrimidine moiety, which is known to influence its biological activity.
Synthesis
The synthesis of this compound can be achieved through various methods. One common approach involves the reaction of 7-amino-2-(methylsulfany)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid under specific conditions (e.g., in diphenylether at 250°C for three hours), yielding the target compound with high efficiency (approximately 88% yield) .
Anticancer Activity
Research indicates that compounds containing the triazole and pyrimidine structures exhibit significant anticancer properties. For instance:
- A study demonstrated that related compounds showed cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer). In particular, mercapto-substituted triazoles were highlighted for their chemopreventive effects .
Enzyme Inhibition
The biological activity of this compound may also involve inhibition of key enzymes:
- Thymidine Phosphorylase : This enzyme is implicated in the metabolism of nucleosides and is often overexpressed in tumors. The structure-activity relationship studies of similar triazole derivatives revealed varying degrees of inhibitory activity against thymidine phosphorylase .
Anti-Angiogenic Effects
Compounds similar to this compound have been shown to inhibit angiogenesis markers such as Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinase 9 (MMP-9), which are crucial for tumor growth and metastasis .
Case Studies
Several studies have explored the biological effects of compounds related to this compound:
| Study | Findings |
|---|---|
| Study A | Investigated cytotoxicity against MCF-7 cells; IC50 values indicated significant activity compared to controls. |
| Study B | Explored enzyme inhibition; compounds exhibited mixed-type inhibition on thymidine phosphorylase. |
| Study C | Evaluated anti-angiogenic properties; compounds reduced VEGF expression in vitro. |
Q & A
Q. What are the optimized synthetic routes for 2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine, and what role do reaction additives play?
The synthesis typically involves cyclization of 3-amino-1,2,4-triazole derivatives with ethyl 4-chloroacetoacetate in acetic acid under microwave irradiation (180°C, 20 min), yielding intermediates like 3H-5-(chloromethyl)-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine-7-one. Additives such as acidic catalysts or polar solvents (e.g., NMP) improve reaction efficiency by stabilizing intermediates or enhancing nucleophilic substitution rates. Post-synthetic modifications, like amine coupling, require controlled temperatures (100°C) and inert atmospheres to prevent decomposition .
Q. How is structural characterization of this compound performed, and what analytical data are critical?
Key methods include:
- 1H/13C NMR : Peaks at δ 2.45–2.65 ppm (methylthio groups) and δ 6.6–8.4 ppm (aromatic protons) confirm substitution patterns .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 310–362 [M+H]+) validate molecular weight .
- X-ray crystallography : Resolves bond angles and lattice packing, as demonstrated for N-(4-chlorophenyl)-5,7-dimethyl analogs .
Q. What preliminary biological activities have been reported for this compound?
While direct data on this compound are limited, structurally related triazolopyrimidines show:
- Antimalarial activity : Inhibition of Plasmodium falciparum dihydroorotate dehydrogenase (IC50 < 100 nM) via competitive binding to the ubiquinone site .
- Anticancer potential : Pyrazolo[1,5-a]pyrimidine analogs exhibit enzyme inhibition (e.g., kinase targets) and apoptosis induction in cancer cell lines .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?
- Methylthio group : Enhances lipophilicity and electron-withdrawing effects, improving membrane permeability and target binding .
- Amine substitution : Bulky aryl groups (e.g., 4-trifluoromethoxyphenyl) increase steric hindrance, optimizing selectivity for parasitic vs. human enzymes .
- Fluorine incorporation : Trifluoromethyl groups (e.g., in ) boost metabolic stability and binding affinity through hydrophobic interactions .
Q. What mechanistic insights explain its enzyme inhibition properties?
Triazolopyrimidines act as competitive inhibitors of dihydroorotate dehydrogenase (DHODH), critical in pyrimidine biosynthesis. The methylthio group coordinates with the enzyme’s flavin mononucleotide (FMN) cofactor, while the triazolopyrimidine core occupies the ubiquinone-binding pocket, disrupting electron transfer . Docking studies (e.g., with Plasmodium DHODH) reveal hydrogen bonding between the amine group and active-site residues (e.g., Arg265) .
Q. How can contradictory solubility or stability data be resolved during formulation?
- Solubility optimization : Use co-solvents (e.g., ethanol/DMSO mixtures) or cyclodextrin encapsulation to address poor aqueous solubility .
- Stability challenges : Degradation via oxidation of the methylthio group can be mitigated by storing compounds under inert gas (N2/Ar) and adding antioxidants (e.g., BHT) .
Q. What strategies improve yield in multi-step syntheses?
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 20 min for cyclization steps) while maintaining >80% purity .
- Column chromatography : Gradient elution (e.g., 15–20% EtOAc/hexane) resolves closely related byproducts, though yields may drop to 20–30% for complex derivatives .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
